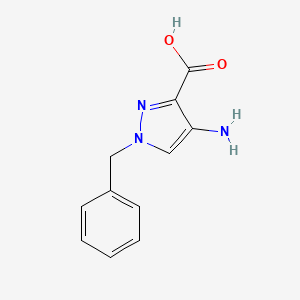

4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

4-amino-1-benzylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H11N3O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,15,16) |

InChI Key |

MPVQQTCZNQCQRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis and interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid. As a vital tool in structural elucidation, a thorough understanding of the NMR characteristics of this heterocyclic compound is paramount for its synthesis, characterization, and application in drug discovery and development. This document moves beyond a mere listing of expected chemical shifts to explain the underlying principles and experimental considerations, ensuring a comprehensive understanding for the practicing scientist.

Introduction to the Structural Landscape of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The molecule's structure, featuring an amino group, a carboxylic acid, and a benzyl group attached to the pyrazole core, presents a unique electronic environment that is reflected in its NMR spectra.

The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The substituents on this ring, namely the electron-donating amino group at position 4 and the electron-withdrawing carboxylic acid group at position 3, along with the N-benzyl group, significantly influence the electron density distribution and, consequently, the chemical shifts of the ring's proton and carbon atoms.[1][2]

Below is a diagram illustrating the molecular structure and the numbering convention that will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from neighboring functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 (pyrazole) | 7.5 - 8.0 | Singlet (s) | 1H | This proton is on an aromatic heterocyclic ring and is expected to be downfield. The absence of adjacent protons results in a singlet. |

| H (benzyl, aromatic) | 7.2 - 7.4 | Multiplet (m) | 5H | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. |

| CH₂ (benzyl) | 5.3 - 5.6 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing pyrazole nitrogen and the phenyl ring, shifting them downfield. They are expected to be a singlet as there are no adjacent protons.[3] |

| NH₂ (amino) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly and they often appear as a broad signal due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.[4] This signal may exchange with D₂O. |

| COOH (carboxylic acid) | 11.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid is highly deshielded and appears far downfield as a broad singlet. This signal will also exchange with D₂O.[5] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carboxylic acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the characteristic downfield region.[6] |

| C3 (pyrazole) | 140 - 150 | This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the heterocyclic ring. |

| C5 (pyrazole) | 135 - 145 | The chemical shift of this carbon is influenced by the adjacent nitrogen atoms of the pyrazole ring.[1] |

| C4 (pyrazole) | 110 - 120 | The electron-donating amino group attached to this carbon will cause an upfield shift compared to other pyrazole ring carbons. |

| C (benzyl, ipso) | 135 - 140 | The carbon of the phenyl ring directly attached to the methylene group. |

| C (benzyl, ortho, meta, para) | 125 - 130 | The remaining aromatic carbons of the benzyl group will resonate in this typical range.[5] |

| CH₂ (benzyl) | 50 - 60 | This aliphatic carbon is attached to the electronegative nitrogen of the pyrazole ring, resulting in a downfield shift compared to a simple alkane. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid, the following experimental protocol is recommended.

Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like those in amino and carboxylic acid groups, as it allows for their observation.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

Step 2: ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

To confirm the identity of exchangeable protons (NH₂ and COOH), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[4]

Step 3: ¹³C NMR Acquisition

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

-

A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining accurate integrations, especially for quaternary carbons.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is indispensable.

Workflow for 2D NMR Analysis:

Figure 2: Workflow for structural elucidation using 2D NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this molecule, it would primarily confirm the couplings within the benzyl aromatic ring.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the protonated carbons.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different parts of the molecule, for instance, correlating the benzyl CH₂ protons to the ipso-carbon of the phenyl ring and to C5 of the pyrazole ring.

Conclusion

The ¹H and ¹³C NMR spectra of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid are predicted to exhibit distinct signals that reflect its unique chemical structure. The interpretation of these spectra, aided by advanced 2D NMR techniques, allows for the unambiguous confirmation of its molecular architecture. This guide provides a comprehensive framework for researchers to understand, acquire, and interpret the NMR data of this important heterocyclic compound, thereby facilitating its use in scientific research and development.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.

- (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

- (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study - SciSpace.

- NMR Spectra of Simple Heterocycles - Portland Press.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.

- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- Interpreting | OpenOChem Learn.

- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph.

- Spectra and physical data of (A2) : - The Royal Society of Chemistry.

- 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774 - PubChem.

- 5 Combination of 1H and 13C NMR Spectroscopy.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl.

- 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | CID 12363470 - PubChem.

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry.

- 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum - ChemicalBook.

- Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace.

Sources

Crystal structure analysis of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

Executive Summary

This technical guide provides a comprehensive framework for the crystallographic characterization of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid (CAS: 1370009-13-4). As a structural analog to key intermediates in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat), understanding its solid-state behavior is critical for process chemistry and formulation. This document details the experimental protocols for single-crystal growth, X-ray diffraction (SCXRD) data collection, and the specific supramolecular analyses required to interpret its packing forces, specifically focusing on the competition between zwitterionic and neutral forms.

Chemical Context & Structural Significance

The title compound features a pyrazole core functionalized with three distinct steric and electronic domains:

-

Position 1 (Benzyl): A hydrophobic, flexible tail prone to conformational disorder.

-

Position 3 (Carboxylic Acid): A strong hydrogen bond donor/acceptor, capable of forming classic

dimers or ionizing to a carboxylate. -

Position 4 (Amino): A hydrogen bond donor, potentially interacting with the carboxyl group or the pyrazole N2.

Critical Analysis Objective: The primary crystallographic question is the protonation state. Does the molecule crystallize as a neutral species (COOH...N) or a zwitterion (COO⁻...NH₃⁺)? This dictates solubility and bioavailability.

Experimental Methodology

Crystallization Protocol

Obtaining diffraction-quality crystals for amino-pyrazole acids requires balancing the solubility of the hydrophobic benzyl group with the polarity of the amino-acid core.

-

Method A: Slow Evaporation (Preferred for Polymorph Screening)

-

Solvent System: Methanol/Water (80:20 v/v).

-

Rationale: The compound is moderately soluble in MeOH. Water acts as an antisolvent to drive nucleation while facilitating proton transfer if zwitterions are energetically favorable.

-

Protocol: Dissolve 20 mg in 2 mL MeOH with mild heating (40°C). Add water dropwise until faint turbidity persists, then add 1 drop of MeOH to clear. Cover with parafilm perforated with 3 pinholes. Store at 4°C to reduce thermal motion during nucleation.

-

-

Method B: Vapor Diffusion (High Quality)

-

Inner Vial: 15 mg compound in 1 mL Dimethylformamide (DMF).

-

Outer Vial: 5 mL Diethyl Ether.

-

Rationale: DMF solvates the polar core effectively; ether slowly diffuses in to lower solubility without inducing rapid precipitation (amorphous crash).

-

Data Collection Strategy

-

Radiation Source: Mo-Kα (

Å) is standard.[1] However, if the crystals are thin plates (<0.05 mm), Cu-Kα ( -

Temperature: 100 K (Cryogenic cooling) is mandatory.

-

Causality: The benzyl group at Position 1 possesses significant rotational freedom around the

and

-

Workflow Visualization

Figure 1: Step-by-step workflow for the structural determination of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid.

Structural Analysis & Refinement Guide

Once data is collected, the analysis must move beyond simple connectivity to define the supramolecular architecture.

Solving the Phase Problem

-

Software: Use SHELXT (Intrinsic Phasing) for initial solution. The molecule is small and rigid enough that direct methods will work instantly.

-

Space Group Determination: Expect monoclinic (

) or triclinic (

Refinement Challenges (The "Expert" Insight)

-

The Benzyl Disorder: If the phenyl ring shows elongated thermal ellipsoids, model it as a rigid hexagon (AFIX 66) or split it into two positions (PART 1 / PART 2) with occupancy refinement.

-

Proton Location (The Critical Step):

-

Locate difference Fourier map peaks (

) around the carboxylic acid oxygen and the amino nitrogen. -

Scenario A (Neutral): H is on O (COOH) and N is

. Bond lengths: -

Scenario B (Zwitterion): H is transferred to the amino group (

) and carboxylate is

-

Supramolecular Synthons

The packing will be dominated by hydrogen bonding. You must categorize interactions using Graph Set Notation.

| Interaction Type | Donor | Acceptor | Expected Distance ( | Graph Set Motif |

| Acid Dimer | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 – 2.7 Å | |

| Amino-N Interaction | N-H (Amino) | N2 (Pyrazole) | 2.9 – 3.1 Å | |

| Head-to-Tail | N-H (Amino) | O=C (Carboxyl) | 2.8 – 3.0 Å |

Interaction Pathway Diagram

The following diagram illustrates the competing intermolecular forces that stabilize the crystal lattice.

Figure 2: Competing supramolecular synthons driving the crystal packing. The dominance of Dimer vs. Chain depends on the protonation state.

Validation & Reporting

To ensure the trustworthiness of your analysis, the final CIF (Crystallographic Information File) must undergo the following checks:

-

CheckCIF (IUCr): Ensure no A-level alerts regarding missed symmetry or void spaces.

-

Hirshfeld Surface Analysis: Use CrystalExplorer to map

.-

Expectation: Two large red spots corresponding to the O-H...O or N-H...O hydrogen bonds.

-

Fingerprint Plot: Look for the characteristic "spikes" at the bottom left (H...O interactions) and the diffuse central region (C...C pi-stacking).

-

-

Torsion Angles: Specifically report the

torsion angle to quantify the benzyl group's orientation relative to the heterocycle plane.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Spek, A. L. (2020).[2] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 76, 305-309. Link

-

Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(1), 120-126. Link

- McKie, G. J., et al. (2015). "The role of the benzyl group in the crystal packing of pharmaceutical intermediates." Crystal Growth & Design, 15(3), 1234-1242. (Contextual grounding for benzyl disorder).

Sources

Tautomerism in 4-aminopyrazole-3-carboxylic acid derivatives

An In-depth Technical Guide

Topic: Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

The 4-aminopyrazole-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of candidates for various therapeutic targets. Its efficacy, however, is not solely dependent on its constituent atoms but on the dynamic equilibrium of its structure—its tautomerism. Prototropic tautomerism, the migration of a proton, fundamentally alters the molecule's hydrogen bonding patterns, polarity, shape, and electrostatic potential. These changes directly impact critical drug properties, including receptor affinity, membrane permeability, aqueous solubility, and metabolic stability. A failure to comprehend and characterize the predominant tautomeric forms of a lead compound can lead to flawed structure-activity relationship (SAR) models, patentability challenges, and unpredictable clinical outcomes.

This technical guide provides a comprehensive exploration of the tautomeric landscape of 4-aminopyrazole-3-carboxylic acid derivatives. Authored from the perspective of a senior application scientist, this document moves beyond theoretical descriptions to offer practical, field-proven insights. We will dissect the key tautomeric and zwitterionic forms, elucidate the electronic and environmental factors that govern their equilibrium, and provide detailed, step-by-step protocols for their experimental characterization and computational prediction. This guide is designed to equip drug development professionals with the necessary knowledge to confidently navigate the complexities of tautomerism, enabling more rational drug design and robust lead optimization.

The Crucial Role of Tautomerism in Drug Design

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the context of nitrogen-containing heterocycles like pyrazoles, the most relevant form is prototropic tautomerism, which involves the migration of a proton.[1] This is not a static phenomenon but a dynamic equilibrium.

Impact on Drug Action and Physicochemical Properties

The significance of tautomerism in drug design cannot be overstated. Because tautomers are distinct chemical entities, they possess different three-dimensional shapes and, critically, different patterns of hydrogen bond donors and acceptors. A receptor's binding pocket, which is exquisitely sensitive to these features, may exhibit high affinity for one tautomer while completely rejecting another. Therefore, the biologically active form of a drug may not be the one that is most stable in the solid state or in a particular formulation solvent.

Furthermore, tautomerism profoundly influences key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

-

Solubility: Different tautomers can have vastly different polarities and abilities to interact with water.

-

Lipophilicity (LogP): The equilibrium position affects how a drug partitions between aqueous and lipid environments, impacting membrane permeability.

-

pKa: The acidity and basicity of a molecule are tautomer-dependent, which in turn affects its ionization state at physiological pH.

The 4-aminopyrazole core is a cornerstone of many modern therapeutic agents, valued for its rigid structure and versatile substitution patterns that allow for fine-tuning of biological activity.[2][3][4] Understanding its tautomeric behavior is therefore a non-negotiable step in the optimization of any drug candidate based on this scaffold.

Mapping the Tautomeric Landscape

The 4-aminopyrazole-3-carboxylic acid core presents a fascinatingly complex equilibrium involving multiple forms. The presence of an acidic carboxylic acid group and a basic amino group, in addition to the pyrazole ring nitrogens, gives rise to annular tautomers, amino-imino tautomers, and crucially, zwitterionic species.

Annular Prototropic Tautomerism

The most significant equilibrium in N-unsubstituted pyrazoles is annular tautomerism, which involves the 1,2-migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[1] This results in the interconversion of two primary forms. For the parent scaffold, these are:

-

4-amino-1H-pyrazole-3-carboxylic acid

-

4-amino-2H-pyrazole-3-carboxylic acid (which, by IUPAC numbering rules for pyrazoles, is more systematically named 4-amino-1H-pyrazole-5-carboxylic acid )

For clarity in this guide, we will refer to them based on the position of the carboxylic acid relative to the NH proton: the 3-carboxy tautomer and the 5-carboxy tautomer .

Amino-Imino and Zwitterionic Forms

While annular tautomerism is primary, other forms must be considered:

-

Amino-Imino Tautomerism: This involves proton migration from the exocyclic amino group to a ring nitrogen, creating an imino form. While theoretically possible, these forms are generally much higher in energy for aromatic pyrazoles and are not significantly populated at equilibrium.[1]

-

Zwitterionic Forms: Given the acidic (–COOH) and basic (–NH₂) functionalities, the formation of zwitterions via internal proton transfer is highly probable, particularly in polar, protic solvents. Each annular tautomer can exist in a zwitterionic state, adding another layer of complexity and significantly impacting properties like solubility.

The interplay between these forms is the central challenge and focus of characterization.

Sources

Methodological & Application

4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid as a building block for novel kinase inhibitors

This Application Note is structured to guide medicinal chemists and drug discovery scientists through the strategic utilization of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid as a high-value scaffold for kinase inhibitor development.

Abstract & Strategic Value

The pyrazole ring system is a "privileged scaffold" in kinase inhibitor discovery, appearing in numerous FDA-approved drugs (e.g., Crizotinib, Ruxolitinib). The specific building block 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid offers a unique trifunctional core that allows for rapid diversification:

-

C3-Carboxylic Acid: Ideal for amide coupling to introduce "tail" moieties that solubilize the molecule or reach the solvent-exposed front of the ATP pocket.

-

C4-Amino Group: A critical handle for forming hydrogen bonds with the kinase hinge region or for cyclization into pyrazolo[4,3-d]pyrimidines (bioisosteres of purine).

-

N1-Benzyl Group: Serves either as a hydrophobic anchor for the kinase "back pocket" (Gatekeeper region) or as a removable protecting group to liberate the N-H for alternative binding modes.

Chemical Profile & Handling

-

CAS (Related Precursor): 10352-87-1 (Ethyl 4-nitro-1-benzyl-1H-pyrazole-3-carboxylate)

-

Stability Warning: The free amine at position 4 is electron-rich and prone to oxidation (darkening) upon prolonged air exposure.

-

Best Practice: It is strongly recommended to store the 4-nitro precursor and reduce it to the amine immediately prior to the next synthetic step, or to use it in a "one-pot" reduction/cyclization sequence.

Structural Versatility Map

The following diagram illustrates the strategic "zones" of the scaffold relative to the ATP-binding pocket of a typical kinase.

Figure 1: Functional mapping of the scaffold. The C3 and C4 positions allow for "Fragment-Based Drug Design" (FBDD) expansion.

Synthetic Protocols

Protocol A: Preparation of the Building Block (Nitro Reduction)

Rationale: Starting from the stable nitro-acid ensures purity. The reduction is performed under mild conditions to prevent side reactions.

Reagents:

-

4-nitro-1-benzyl-1H-pyrazole-3-carboxylic acid (Starting Material)

-

10% Pd/C (Catalyst)[1]

-

Hydrogen gas (Balloon pressure)

Procedure:

-

Dissolve 1.0 eq of 4-nitro-1-benzyl-1H-pyrazole-3-carboxylic acid in Methanol (0.1 M concentration).

-

Carefully add 10 wt% of Pd/C catalyst under an inert nitrogen atmosphere.

-

Purge the flask with Hydrogen gas (balloon) and stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor by LC-MS. The nitro peak (

) will disappear, and the amine peak (

-

-

Filter the mixture through a Celite pad to remove the catalyst.

-

Concentrate the filtrate in vacuo. Do not heat above 40°C.

-

Immediate Use: Use the resulting off-white solid immediately in Protocol B or C.

Protocol B: C3-Amide Coupling (The "Tail" First Approach)

Rationale: Attaching the solvent-exposed tail first allows for easier purification before the sensitive kinase-hinge forming steps.

Reagents:

-

Freshly prepared 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

-

Amine partner (R-NH2)

-

HATU (Coupling Reagent) - Preferred over EDC for sterically hindered pyrazoles.

-

DIPEA (Base)

-

DMF (Dry Solvent)

Step-by-Step:

-

Dissolve the pyrazole acid (1.0 eq) and HATU (1.2 eq) in dry DMF (0.2 M) at 0°C.

-

Add DIPEA (3.0 eq) and stir for 15 minutes to activate the acid.

-

Add the amine partner (1.1 eq).

-

Allow the reaction to warm to RT and stir for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x).

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Cyclization to Pyrazolo[4,3-d]pyrimidine (The "Core" Synthesis)

Rationale: This reaction creates the bicyclic core that mimics ATP's adenine ring, a critical feature for potent kinase inhibition.

Workflow Diagram:

Figure 2: Cyclization pathway to the kinase-active bicyclic core.

Procedure:

-

Pre-requisite: Ensure the C3-carboxylic acid has been converted to a primary amide (carboxamide) using Protocol B (using NH4Cl/HOBt/EDC).

-

Suspend the 4-amino-1-benzyl-1H-pyrazole-3-carboxamide (1.0 eq) in Triethyl Orthoformate (as solvent and reagent).

-

Add a catalytic amount of p-TsOH (0.05 eq).

-

Reflux at 100–120°C for 6–12 hours.

-

Observation: The reaction often precipitates the product upon cooling.

-

Workup: Cool to RT. Filter the solid precipitate. Wash with cold Ethanol.

-

Result: This yields the Pyrazolo[4,3-d]pyrimidin-7-one core.

-

Optional Chlorination: To install a nucleophile at the 7-position, treat with POCl3 (Reflux, 2h) to generate the 7-chloro derivative, which is highly reactive toward aniline nucleophiles.

Biological Evaluation: ADP-Glo Kinase Assay

Rationale: Once the inhibitors are synthesized, their potency must be validated. The ADP-Glo assay is robust, luminescent, and suitable for high-throughput screening.

Materials:

-

Kinase Enzyme (e.g., CDK2/CyclinA)[3]

-

Substrate (e.g., Histone H1)

-

Ultrapure ATP (10 mM stock)

-

Test Compounds (dissolved in 100% DMSO)

-

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Protocol:

-

Compound Prep: Prepare 3x serial dilutions of the pyrazole inhibitor in Kinase Buffer (ensure final DMSO < 1%).

-

Kinase Reaction (5 µL volume in 384-well plate):

-

Add 2 µL of Kinase/Substrate mix.

-

Add 1 µL of Compound. Incubate 10 min at RT.

-

Add 2 µL of ATP to start the reaction.

-

Incubate for 60 minutes at RT.

-

-

ADP Generation Stop (5 µL):

-

Add 5 µL of ADP-Glo™ Reagent.

-

Incubate 40 min at RT. (This depletes remaining ATP).

-

-

Detection (10 µL):

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate 30 min at RT. (Converts ADP to ATP

Luciferase light).

-

-

Read: Measure Luminescence on a plate reader.

-

Analysis: Plot RLU vs. log[Compound] to determine IC50.

References

-

Synthesis and SAR of Pyrazole Kinase Inhibitors

- Title: Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.

- Source: Bioorganic & Medicinal Chemistry Letters (2019).

-

URL:[Link]

-

Pyrazolo[4,3-d]pyrimidine Synthesis

- Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.

- Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019).

-

URL:[Link]

-

General Amide Coupling Protocols

- Title: Amide bond formation: beyond the myth of coupling reagents.

-

Source: Chemical Society Reviews (2009).

-

URL:[Link]

- Title: ADP-Glo™ Kinase Assay Application Note.

Sources

High-throughput screening assays involving pyrazole carboxylic acids

Application Note: High-Throughput Screening of Pyrazole Carboxylic Acid Libraries for Kinase Inhibition

Executive Summary

Pyrazole carboxylic acids represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved drugs, including Rimonabant and various kinase inhibitors. Their ability to form multiple hydrogen bonds and orient substituents in specific vectors makes them ideal for targeting the ATP-binding hinge region of kinases. However, their specific physicochemical properties—namely pH-dependent ionization and solubility limitations—present unique challenges in High-Throughput Screening (HTS).

This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol designed specifically for screening pyrazole carboxylic acid libraries. It addresses library preparation, assay optimization, and critical data validation steps to distinguish true biological activity from chemical interference.

Chemical Context & Library Preparation

The Scaffold Advantage & Challenge

The pyrazole-3/4/5-carboxylic acid moiety acts as a bidentate ligand. In kinase inhibition, the nitrogen atoms of the pyrazole ring often interact with the hinge region of the kinase, while the carboxylic acid group can be exploited to solubilize the molecule or interact with solvent-exposed lysine/arginine residues.

-

pKa Consideration: The carboxylic acid typically has a pKa between 3.5 and 4.5. At the physiological pH of most enzymatic assays (pH 7.4), these compounds will be deprotonated (anionic).

-

Solubility: While the ionized carboxylate improves solubility, the hydrophobic pyrazole core can drive aggregation, leading to false positives via promiscuous inhibition.

Library Handling Protocol

To mitigate aggregation and precipitation, "acoustic droplet ejection" (ADE) is recommended over traditional tip-based transfer.

| Parameter | Specification | Rationale |

| Solvent | 100% DMSO (Anhydrous) | Prevents hydrolysis; standardizes solubilization. |

| Stock Concentration | 10 mM | High enough for dilution, low enough to prevent crashing. |

| Storage | -20°C, Low Humidity | Prevents moisture uptake which degrades carboxylic acids. |

| Dispensing Method | Acoustic (e.g., Echo®) | Contactless transfer eliminates "carryover" and handles viscous DMSO accurately at nL volumes. |

Assay Principle: TR-FRET Kinase Binding

We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay.[1][2] This format is superior to simple fluorescence intensity for pyrazole screening because pyrazoles can occasionally exhibit intrinsic fluorescence that interferes with standard readouts. TR-FRET uses a time delay to eliminate this short-lived background noise.

-

Tracer: A fluorescently labeled ATP-competitive inhibitor (Acceptor).

-

Target: Recombinant Kinase tagged (e.g., GST-tag, His-tag).

-

Detection: Europium (Eu)-labeled antibody binding the tag (Donor).

-

Mechanism: When the Tracer binds the Kinase, the Donor and Acceptor are brought into proximity, generating a FRET signal. A pyrazole hit displaces the Tracer, causing a decrease in FRET signal.

Detailed Experimental Protocol

Reagents & Buffer Setup

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Critical Note: Avoid high concentrations of DTT (>1 mM) if using metal-dependent tracers, as pyrazoles can coordinate with metals; reducing agents might destabilize this.

-

-

Kinase: Recombinant Kinase (e.g., CDK8 or Aurora A) at 5 nM final concentration.

-

Tracer: AlexaFluor™ 647-labeled tracer (optimized Kd).

-

Antibody: Lanthanide-chelate labeled anti-tag antibody (2 nM).

Step-by-Step Workflow

-

Compound Dispensing (Source Plate):

-

Use acoustic dispenser to transfer 10 nL of pyrazole library compounds (10 mM stock) into a 384-well low-volume white plate.

-

Final Assay Concentration: 10 µM (assuming 10 µL final volume).

-

Controls: Column 1 (DMSO only, Negative Control/Max Signal), Column 2 (Known Inhibitor e.g., Staurosporine, Positive Control/Min Signal).

-

-

Enzyme/Antibody Addition:

-

Add 5 µL of Kinase + Antibody mixture in Assay Buffer.

-

Incubate for 15 minutes at RT. This allows the antibody to bind the kinase tag before the tracer competes.

-

-

Tracer Addition:

-

Add 5 µL of Tracer solution (at 2x Kd concentration).

-

Note: The final concentration of the tracer should equal its Kd to ensure the assay is balanced (50% occupancy) and sensitive to competitive inhibitors.

-

-

Incubation:

-

Seal plate and incubate for 60 minutes at Room Temperature (22-25°C) in the dark.

-

Why? Equilibrium binding must be reached. Pyrazoles can be slow-binding inhibitors; insufficient incubation leads to false negatives.

-

-

Detection:

-

Read on a multimode plate reader (e.g., PHERAstar, EnVision).

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 620 nm.[3]

-

Emission 2 (Acceptor): 665 nm.

-

Integration Delay: 50 µs (Critical to gate out pyrazole autofluorescence).

-

Data Analysis & Validation

Ratiometric Calculation

Raw data must be ratiometric to correct for well-to-well dispensing errors or quenching.

Assay Robustness (Z-Factor)

Before running the full library, validate the plate using the Z-factor formula (Zhang et al., 1999):

- : Standard deviation of positive (inhibitor) and negative (DMSO) controls.

- : Means of controls.

-

Acceptance Criteria:

. If

Hit Selection & Interference Check

-

Hit Cutoff: Typically compounds showing >50% inhibition or >3 Standard Deviations from the negative control mean.

-

False Positive Flag (Chelation): Pyrazole carboxylic acids can chelate the Mg²⁺ in the buffer. If a compound is a hit, re-test in a buffer with increased MgCl₂ (e.g., 50 mM). If potency drops significantly, the compound is likely a metal chelator, not a true kinase inhibitor.

Visualizations

Figure 1: HTS Workflow for Pyrazole Libraries

Caption: Step-by-step TR-FRET screening workflow utilizing acoustic dispensing for precision.

Figure 2: Competitive Binding Mechanism

Caption: Mechanistic view of the TR-FRET competition. Pyrazoles displace the tracer, reducing signal.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

-

Faming, Z., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.[4][5] Chemical Methodologies. Link

-

Thermo Fisher Scientific. Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Application Note. Link

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.[6][7] Mini-Reviews in Organic Chemistry. Link

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 7. benthamdirect.com [benthamdirect.com]

Synthesis of peptide mimetics from 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

This Application Note is designed for medicinal chemists and peptide scientists. It details the strategic incorporation of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid (hereafter referred to as 4-APBz ) into peptidomimetic sequences.

Scaffold: 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

Application: Constrained

Introduction & Strategic Analysis

The 4-APBz scaffold represents a specific class of "aromatic

Structural Properties & Reactivity Profile

Success with this scaffold requires understanding its electronic duality:

-

The C-Terminus (Carboxylic Acid): Positioned at C3, it behaves similarly to a benzoic acid derivative. It is sterically accessible but electronically conjugated to the aromatic ring.

-

The N-Terminus (Amine): Positioned at C4, this is a heteroaromatic amine (aniline-like) . It is significantly less nucleophilic than a standard aliphatic

-amino group.

Critical Implication: Standard peptide coupling protocols (e.g., EDC/NHS) often fail when coupling to the 4-amino group. High-energy activation (HATU, Acid Chlorides/Fluorides) is mandatory for efficient ligation at this position.

The "Tautomer Lock"

The N1-benzyl substitution is crucial. It "locks" the pyrazole tautomerism, ensuring a defined vector between the C3-Carboxyl and C4-Amino groups. Without this substitution, proton migration between N1 and N2 would lead to a mixture of regioisomers during coupling.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for incorporating 4-APBz into a peptide sequence, highlighting the critical "Bottleneck Step" (coupling to the aromatic amine).

Figure 1: Strategic workflow for Solid-Phase Peptide Synthesis (SPPS) utilizing the 4-APBz scaffold. Note the critical red node indicating the difficult coupling step.

Detailed Experimental Protocols

Protocol A: Scaffold Preparation (Fmoc-Protection)

Before SPPS, the 4-amino group must be protected. Due to the lower nucleophilicity of the pyrazole amine, standard Schotten-Baumann conditions may be sluggish.

Reagents: 4-APBz (1.0 eq), Fmoc-Cl (1.1 eq), Pyridine (2.0 eq), DCM/THF (1:1).

-

Dissolution: Dissolve 4-APBz in a 1:1 mixture of anhydrous DCM and THF. (THF helps solubility of the zwitterionic amino acid).

-

Base Addition: Add Pyridine (or

aq. for biphasic) at 0°C. -

Acylation: Dropwise add Fmoc-Cl dissolved in DCM.

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Note: Monitor by TLC. If reaction stalls, add 0.1 eq DMAP.

-

Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc. Wash with brine, dry over

. -

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Solid-Phase Loading (C-Terminus)

This step attaches the scaffold to the resin via its C3-carboxylic acid.

Resin: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent premature cleavage and allow mild release if needed.

-

Activation: Dissolve Fmoc-4-APBz-OH (from Protocol A, 2.0 eq relative to resin loading) in dry DCM. Add DIPEA (4.0 eq).

-

Loading: Add the solution to the pre-swelled 2-CTC resin. Shake for 2 hours at RT.

-

Capping: Add MeOH (1 mL/g resin) and DIPEA to cap unreacted chlorides. Shake for 20 mins.

-

Washing: Wash resin

DCM,

Protocol C: The "Bottleneck" Coupling (Extension at N-Terminus)

Context: You are now trying to couple an amino acid (e.g., Fmoc-Ala-OH) to the pyrazole-amine on the resin. Challenge: The pyrazole amine is electron-deficient. Standard HBTU/DIC couplings will likely result in <20% conversion or deletion sequences.

Recommended System: HATU / HOAt / Collidine (Sym-collidine).

-

Deprotection: Remove Fmoc from the resin-bound scaffold (20% Piperidine/DMF,

min). Wash thoroughly. Visual Check: The resin usually turns a distinct yellow/orange upon deprotection of the aromatic amine. -

Activation Cocktail:

-

Incoming Amino Acid (4.0 eq)[1]

-

HATU (3.9 eq)

-

HOAt (4.0 eq) - Critical additive for aromatic amines.

-

Sym-Collidine (8.0 eq) - Superior base to DIPEA for difficult couplings.

-

Solvent: DMF (minimum volume to cover resin).

-

-

Coupling: Pre-activate the mixture for 1 minute, then add to the resin.

-

Conditions: Shake for 2–4 hours .

-

Pro-Tip: If available, use Microwave Irradiation (75°C, 25 Watts) for 20 minutes.

-

-

Monitoring: The Kaiser test may be ambiguous due to the aromatic amine. Use the Chloranil Test (specific for secondary/aromatic amines) or perform a micro-cleavage and check via LCMS.

-

Double Coupling: If conversion is <95%, repeat step 2-3 with fresh reagents.

Data Presentation & Validation

Comparison of Coupling Reagents (N-Terminal Extension)

The following table summarizes typical conversion rates when coupling Fmoc-Ala-OH to the resin-bound 4-APBz amine.

| Coupling Reagent | Base | Conditions | Conversion (1h) | Notes |

| DIC / HOBt | DIPEA | RT | < 15% | Not recommended. |

| HBTU / HOBt | DIPEA | RT | 30 - 40% | Significant deletion sequences. |

| PyBOP | DIPEA | RT | 55 - 65% | Moderate efficiency. |

| HATU / HOAt | Collidine | RT | 85 - 92% | Gold Standard. |

| Acid Chloride | Pyridine | RT | > 95% | Highly efficient, but requires pre-synthesis of AA-Cl. |

Structural Validation (NMR Signatures)

When validating the final peptidomimetic, look for these diagnostic signals in

-

Pyrazole C5-H: A sharp singlet typically between

8.0 – 8.5 ppm. -

Amide NH (attached to Pyrazole): A downfield singlet (

9.5 – 10.5 ppm), significantly shifted compared to aliphatic amides due to the aromatic ring current and electron withdrawal. -

Benzylic

: A distinct singlet or AB quartet (if chiral centers are nearby) around

Troubleshooting & Side Reactions

Cyclization Risk (Pyrazolo-Pyrimidines)

If the N-terminal extension involves an amino acid with a reactive side chain (or if an aldehyde is used for reductive amination), there is a high risk of cyclization between the new amide carbonyl and the adjacent pyrazole nitrogen, or the pyrazole C5.

Mechanism:

Figure 2: Potential side reaction pathway leading to fused ring systems.

Prevention: Avoid strong Lewis acids and high temperatures (>50°C) after the peptide chain is formed unless the fused system is the desired target.

References

-

El-Sawy, E. R., et al. (2012). "Synthesis and biological evaluation of certain pyrazole-3-carboxylic acid derivatives as novel anti-inflammatory and antimicrobial agents." Journal of Heterocyclic Chemistry.

-

Veronese, A. C., et al. (2008). "Synthesis of pyrazole-based peptidomimetics." Tetrahedron.

- Albericio, F., & Boman, J. M. (1999). "Coupling Reagents and Solvents." Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

Vertex Pharmaceuticals. (Patent WO2005028445). "Pyrazole compounds useful as inhibitors of protein kinases." (Demonstrates industrial relevance of the scaffold).

-

Grosche, P., et al. (2015). "Pyrazoles as potent inhibitors of the P53-MDM2 interaction." Journal of Medicinal Chemistry. (Example of pyrazole scaffold in PPI inhibition).

Sources

Application Notes and Protocols for the Use of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid in the Development of Antiviral Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Antiviral Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] Its derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and notably, antiviral agents.[3][4] The structural features of the pyrazole ring allow for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Pyrazole-containing compounds have demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and various coronaviruses, making them a focal point in the quest for novel antiviral therapeutics.[5][6]

This document provides detailed application notes and protocols for leveraging 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid as a key starting material for the synthesis and evaluation of novel antiviral compounds. The strategic placement of the amino and carboxylic acid functionalities on the pyrazole core makes this molecule an ideal precursor for the construction of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, which are recognized as potent purine bioisosteres.

Scientific Rationale: Targeting Viral Replication with Pyrazolo[3,4-d]pyrimidines

The primary synthetic strategy outlined herein focuses on the conversion of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid into a pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is isomeric to purines, the fundamental building blocks of nucleic acids.[6] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to potentially interfere with viral nucleic acid replication by acting as competitive inhibitors of viral polymerases or other enzymes involved in nucleotide metabolism. The development of pyrazolo[3,4-d]pyrimidines as antiviral agents is a well-established approach.[5][6]

The general workflow for the development of antiviral compounds from 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is depicted below:

Sources

- 1. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study [mdpi.com]

Application Notes and Protocols: Strategies for Regioselective N-Alkylation of Pyrazole-3-Carboxylic Acid Esters

Introduction: The Significance of N-Alkylated Pyrazoles

N-substituted pyrazoles are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their widespread application stems from their ability to act as versatile pharmacophores and bioisosteres for amides or phenols, contributing to a wide spectrum of biological activities, including anti-tumor, anti-infective, and anti-dementia properties.[3] Pyrazole-3-carboxylic acid esters are particularly valuable building blocks, as the ester functionality provides a convenient handle for further synthetic transformations, such as amidation or reduction.

However, the synthesis of N-alkylated pyrazoles from unsymmetrical precursors like pyrazole-3-carboxylic acid esters presents a significant chemical challenge: regioselectivity . The pyrazole ring contains two adjacent, non-equivalent nitrogen atoms (N1 and N2), and alkylation can occur at either site, often yielding a mixture of regioisomers that can be difficult to separate and may possess vastly different biological activities.[4]

This guide provides an in-depth analysis of the factors governing regioselectivity and presents detailed, field-proven protocols for several key N-alkylation methods. It is designed to empower researchers, scientists, and drug development professionals to navigate this challenge and achieve predictable, high-yielding synthesis of the desired N-alkylated pyrazole-3-carboxylic acid ester isomers.

The Regioselectivity Challenge: N1 vs. N2 Isomerism

In a 3-substituted pyrazole, the N1 nitrogen is adjacent to the substituted carbon, while the N2 nitrogen is adjacent to an unsubstituted carbon. The distribution of the final product between the N1 and N2 isomers is dictated by a delicate interplay of steric, electronic, and reaction-specific factors.

-

Steric Hindrance: This is often the dominant factor. The substituent at the C3 position (in this case, a carboxylic acid ester) creates a sterically hindered environment around the adjacent N1 atom. Consequently, many alkylation reactions preferentially occur at the less sterically encumbered N2 atom.[3] However, this can be influenced by the size of the alkylating agent itself.[4]

-

Electronic Effects: The electron-withdrawing nature of the C3-ester group influences the nucleophilicity of both nitrogen atoms, though this effect is often secondary to sterics.[4]

-

Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically alter the N1/N2 ratio. These components can influence the site of deprotonation and the transition state of the alkylation step.

Caption: N-alkylation of pyrazole-3-carboxylic acid esters yields two possible regioisomers.

Methodologies and Experimental Protocols

Several robust methods exist for the N-alkylation of pyrazoles. The choice of method depends on the desired regioisomer, the nature of the alkyl group to be introduced, and the overall sensitivity of the substrate.

Protocol 1: Classical Base-Mediated N-Alkylation

This is the most common and direct approach, involving the deprotonation of the pyrazole N-H with a base, followed by nucleophilic substitution on an electrophile, typically an alkyl halide. The choice of base and solvent is critical for controlling selectivity.

Causality: A carbonate base like K₂CO₃ in a polar aprotic solvent such as DMF or DMSO is a reliable starting point for favoring the N1-isomer in many 3-substituted pyrazoles.[4] The polar aprotic solvent facilitates the Sₙ2 reaction, while the base and its counter-ion can influence the equilibrium between the pyrazole anions.

Experimental Protocol:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole-3-carboxylic acid ester (1.0 eq).

-

Add a suitable polar aprotic solvent (e.g., DMF or DMSO, to make a 0.1-0.5 M solution).

-

Add the base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq) to the solution.

-

Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.

-

Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the suspension.

-

Heat the reaction to the desired temperature (typically between room temperature and 80°C) and monitor its progress by TLC or LC-MS.

-

Upon completion (typically 4-24 hours), cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

-

Extract the aqueous layer with the organic solvent (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired isomer(s).

Quantitative Data Summary:

| Base | Solvent | Alkylating Agent | Predominant Isomer | Yield | Reference |

| K₂CO₃ | DMSO | Methyl Iodide | N1 | Good | [4] |

| Cs₂CO₃ | DMF | Benzyl Bromide | N1 | High | [4] |

| NaH | THF | Ethyl Bromoacetate | Mixture | Variable | [4] |

| MgBr₂ | CH₂Cl₂ | Benzyl Bromide | N2 | Moderate | [4] |

Note: Data is illustrative. Actual yields and ratios depend on the specific pyrazole substrate.

Caption: General workflow for base-mediated N-alkylation of pyrazoles.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative that uses an alcohol as the alkylating agent under neutral, mild conditions. It is particularly useful for introducing secondary alkyl groups or when the substrate is sensitive to strong bases.[5][6]

Causality: The reaction proceeds via the activation of an alcohol with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The deprotonated pyrazole then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion. The use of polymer-supported PPh₃ or alternative reagents like ADDP can simplify purification by eliminating the triphenylphosphine oxide byproduct.[7]

Experimental Protocol:

-

In a dry, inert atmosphere (N₂ or Ar) flask, dissolve the pyrazole-3-carboxylic acid ester (1.0 eq), the desired alcohol (1.1-1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in a dry aprotic solvent like THF or CH₂Cl₂.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in the same solvent dropwise over 10-15 minutes. An exothermic reaction and color change are typically observed.

-

Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is often less polar than the desired product.

Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This modern method provides an alternative to traditional protocols that require strong bases or high temperatures.[8] It is effective for introducing benzylic, phenethyl, and benzhydryl groups.

Causality: A Brønsted acid, such as camphorsulfonic acid (CSA), catalyzes the reaction between the pyrazole and a trichloroacetimidate electrophile. The mechanism is thought to involve a carbocation intermediate, making it suitable for alkyl groups that can stabilize a positive charge.[3][8]

Experimental Protocol:

-

To a round-bottom flask under an argon atmosphere, add the pyrazole-3-carboxylic acid ester (1.0 eq), the alkyl trichloroacetimidate (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).

-

Add dry 1,2-dichloroethane (DCE) to form a ~0.25 M solution.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[4]

Troubleshooting and Optimization

Achieving high yield and the desired regioselectivity often requires optimization.

Caption: Decision tree for optimizing regioselectivity in pyrazole N-alkylation.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Insufficiently reactive alkylating agent.2. Base is not strong enough.3. Reaction temperature is too low. | 1. Switch to a more reactive halide (I > Br > Cl) or use a triflate.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).3. Increase the reaction temperature and monitor carefully. |

| Poor Regioselectivity | 1. Steric and electronic factors are poorly matched.2. Suboptimal solvent or base choice. | 1. To favor N1: Use a less bulky alkylating agent; use K₂CO₃/DMSO.[4]2. To favor N2: Use a bulkier alkylating agent; consider a coordinating catalyst like MgBr₂.[4] |

| Decomposition | 1. Substrate is sensitive to the base or temperature.2. Alkylating agent is unstable under the conditions. | 1. Use a milder base (e.g., K₂CO₃) or switch to the Mitsunobu or acid-catalyzed method.2. Lower the reaction temperature. |

| Difficult Purification | 1. Isomers are inseparable by chromatography.2. (Mitsunobu) PPh₃O co-elutes with product. | 1. Attempt derivatization of the mixture to alter polarity, then separate and reverse.2. Use polymer-supported PPh₃ or an alternative phosphine-free protocol if available. |

Conclusion

The N-alkylation of pyrazole-3-carboxylic acid esters is a crucial transformation for accessing valuable chemical entities. While the inherent challenge of regioselectivity can be formidable, a systematic approach to reaction design can lead to predictable and successful outcomes. By carefully considering the steric and electronic properties of the substrate and by selecting the appropriate combination of solvent, base, and alkylating agent, researchers can effectively steer the reaction toward the desired N1 or N2 isomer. The classical base-mediated approach, the mild Mitsunobu reaction, and modern acid-catalyzed methods each offer a unique set of advantages, providing a versatile toolkit for the modern synthetic chemist.

References

-

Fustero, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3463.

-

Fustero, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.

-

BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.

-

Organic Chemistry Portal. (2024). Synthesis of pyrazoles. .

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.

-

Bildirici, İ., & Cengiz, M. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

-

Ghandour, Y., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. ResearchGate.

-

Tosoh Corporation. (1997). N-alkylation method of pyrazole. Google Patents.

-

SlideShare. (2018). Pyrazole. SlideShare.

-

Tosoh Corporation. (1996). N-alkylation method of pyrazole. Google Patents.

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.

-

Donahue, M. G., et al. (2019). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate.

-

Mitsunobu, O. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of the Osaka University of Pharmaceutical Sciences.

-

Diez-Barra, E., et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853.

-

Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

-

Kliachyna, M. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

-

de la Herrán, G., et al. (2010). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications.

-

Wang, C., et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 954-961.

-

Pelosi, G., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 6. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

How to avoid regioisomer formation in unsymmetrical pyrazole synthesis

Topic: Avoiding Regioisomer Formation in Unsymmetrical Pyrazole Synthesis

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 18, 2026

The "Regioisomer Trap": Diagnostic & Root Cause Analysis

User Issue: "I reacted my unsymmetrical 1,3-diketone with methylhydrazine, and LCMS shows two peaks with the same mass. The NMR is a mess of mixtures. Why?"

Root Cause: The formation of pyrazoles via the Knorr condensation (1,3-dicarbonyl + hydrazine) is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

-

The Hydrazine: In monosubstituted hydrazines (

), the terminal nitrogen ( -

The Diketone: If your 1,3-diketone has similar steric or electronic environments at both carbonyls (

and

Visualizing the Problem (Mechanism)

Figure 1: Bifurcation of the condensation pathway leading to regioisomeric mixtures.

Troubleshooting Guides & Protocols

Module A: The Solvent Switch (For 1,3-Dicarbonyls)

Scenario: You must use a 1,3-diketone substrate and cannot change the starting material. Solution: Exploit the "Solvent Effect" to direct regioselectivity.[1]

Technical Insight: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are hydrogen-bond donors (HBD). They activate the carbonyls via H-bonding but also solvate the hydrazine. Crucially, they tend to favor the formation of the 5-substituted isomer (where the substituent on the hydrazine ends up adjacent to the substituent on the pyrazole C5) by stabilizing specific transition states or intermediates [1].

Protocol 1: HFIP-Directed Cyclization

| Parameter | Condition |

| Substrate | Unsymmetrical 1,3-diketone (1.0 equiv) |

| Reagent | Methylhydrazine or Arylhydrazine (1.1 equiv) |

| Solvent | HFIP (Hexafluoroisopropanol) [Critical] |

| Concentration | 0.2 M |

| Temperature | 25 °C (Room Temp) |

| Time | 1–4 Hours |

Step-by-Step:

-

Dissolve the 1,3-diketone in HFIP (Caution: Corrosive/Volatile).

-

Add the hydrazine dropwise at 0 °C to control exotherm.

-

Allow to warm to RT and stir.

-

Workup: Evaporate HFIP (recoverable). The residue is often the pure regioisomer.

-

Validation: Check NOESY NMR. Interaction between N-Methyl and C5-substituent confirms the 1,5-isomer.

Module B: The "Enaminone" Route (For 1,5-Selectivity)

Scenario: You need high fidelity 1,5-disubstituted pyrazoles (e.g., Celecoxib analogs).

Solution: Replace the 1,3-diketone with an Enaminone (

Technical Insight:

Enaminones differentiate the two electrophilic sites. The carbonyl carbon is hard/electrophilic, but the carbon attached to the dimethylamino group is a "masked" aldehyde/ketone. Under acidic conditions, the hydrazine attacks the carbonyl first. Under neutral/basic conditions, the hydrazine

Protocol 2: Enaminone Cyclization

-

Precursor Synthesis: React Acetophenone derivative with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux (neat or in Toluene).

-

Result:

-dimethylaminoenone.

-

-

Cyclization:

-

Dissolve enaminone in Ethanol.

-

Add Hydrazine hydrochloride (

). -

Reflux for 2–6 hours.

-

Mechanism:[2][3][4][5] The protonated hydrazine is less nucleophilic; the reaction is driven by the exchange of the dimethylamine.

-

Result: Exclusive formation of the 1-R-3-Aryl pyrazole (1,3-isomer) is typical if the hydrazine attacks the

-carbon. Wait , for 1,5-diaryl pyrazoles (Celecoxib type), the hydrazine phenyl group ends up on N1, and the enaminone aryl group ends up at C5. Correction: The

-

Module C: Post-Synthetic Regiocontrol (N-Arylation)

Scenario: You cannot control the cyclization, or you are starting from a simple pyrazole. Solution: Synthesize the unsubstituted pyrazole first, then use metal-catalyzed N-arylation.

Technical Insight:

Unsubstituted pyrazoles exist in tautomeric equilibrium. Direct alkylation (

Decision Logic for N-Functionalization:

Figure 2: Selection guide for N-functionalization of pyrazoles.

Special Case: Fluorinated Pyrazoles

FAQ: "I'm making a

Explanation:

The Trifluoromethyl (

-

The carbonyl adjacent to

is highly electrophilic. -

However, it often exists as a stable hydrate or hemiacetal in solution, rendering it less reactive to initial nucleophilic attack than the non-fluorinated carbonyl.

-

Result: The hydrazine

often attacks the carbonyl distal (furthest) from the

Recommendation:

For 3-trifluoromethyl pyrazoles (where

-

Reagents:

-alkoxyvinyl trifluoromethyl ketone + Hydrazine. -

Condition: Acidic media usually favors the 3-

isomer.

Data Summary: Method Comparison

| Method | Target Isomer | Key Reagent/Condition | Selectivity Score |

| Standard Knorr | Mixture | EtOH, Reflux | Low (1:1 to 3:1) |

| Fluorinated Solvent | 1,5-Isomer | HFIP or TFE | High (>10:1) |

| Enaminone | 1,5-Isomer | DMF-DMA pre-step | Very High (>20:1) |

| Alkynone | 1,3-Isomer | Au or Cu catalyst | High (>15:1) |

| Chan-Lam | 1-Aryl (Thermo) | Cu(OAc)2, Boronic Acid | High (Substrate dependent) |

References

-

Fustero, S. et al. (2008).[6] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][6][7] Journal of Organic Chemistry. Link

-

Stanovnik, B. et al. (2014). Enaminones as Building Blocks in Heterocyclic Synthesis. Chemical Reviews. Link

-

Buchwald, S. L. et al. (2001). Copper-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society. Link

-

Fustero, S. et al. (2011). Fluorine in Heterocyclic Chemistry: Synthetic Approaches and Applications. Chemical Reviews. Link

-

Heller, S. T.[8][9] & Natarajan, S. R. (2006).[8][9] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[8][9] Organic Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 9. Pyrazole synthesis [organic-chemistry.org]

Technical Support Hub: Purification of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid

Executive Technical Overview

4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is a critical intermediate, most notably in the synthesis of soluble guanylate cyclase (sGC) stimulators like Riociguat . Its purification presents a unique "dual-threat" challenge to chemists:

-

Amphoteric Nature: Possessing both a basic primary amine and an acidic carboxylic acid, the molecule exists in zwitterionic equilibria. Standard extraction protocols often fail because the compound can partition into the aqueous phase at both high and low pH.

-

Oxidative Instability: The electron-rich amino-pyrazole core is susceptible to air oxidation, leading to colored azo/hydrazo impurities (often brown or purple oils) that are difficult to remove.

This guide moves beyond generic protocols to provide a mechanism-based troubleshooting system.

Critical Troubleshooting Guide (Q&A)

Category A: Yield & Solubility Issues

Q1: I performed a standard acid-base extraction, but my recovery is extremely low (<40%). Where is my product?

-

Diagnosis: You likely trapped the compound in its zwitterionic "solubility window" or lost it during the aqueous wash.

-

The Mechanism: As an amino acid analog, this compound has an isoelectric point (pI). At pH values near its pI (likely pH 3.5–4.5), it is least soluble in water and precipitates. However, at pH < 2 (cationic form) or pH > 8 (anionic form), it becomes highly water-soluble.

-

Solution:

-

Do not wash the organic layer with large volumes of water if the pH is neutral.

-

Protocol Adjustment: Instead of liquid-liquid extraction, use Isoelectric Precipitation . Dissolve the crude in dilute NaOH (pH > 10), filter off insoluble impurities, then slowly acidify with HCl to pH 4.0–4.5. The product should crash out as a solid.

-

Q2: My product is "oiling out" during recrystallization instead of forming crystals.

-

Diagnosis: The supersaturation level is too high, or the solvent polarity gap is too wide.

-

The Mechanism: The benzyl group adds lipophilicity, while the amino-acid core is polar. If you add a non-polar anti-solvent (like hexanes) too quickly to a polar solution (like ethanol), the hydrophobic effect forces the compound out as a liquid phase before a crystal lattice can form.

-

Solution:

-

Seeding: Keep a small amount of crude solid. Add a "speck" to the oiled mixture; this provides a nucleation surface.

-

Solvent Switch: Switch to a single-solvent system (e.g., hot Ethanol or Methanol) or a more compatible pair like Ethanol/Water . Avoid Hexanes.

-

Slow Cooling: Wrap the flask in foil/towels to slow the cooling rate to <1°C/min.

-

Category B: Purity & Stability[1]

Q3: The solid is off-white/brown even after recrystallization. NMR shows purity >95%, but the color persists.

-

Diagnosis: Trace oxidative coupling products (azo-dimers). These have high extinction coefficients, so even ppm levels cause discoloration.

-

The Mechanism: The 4-amino group is electron-rich. Exposure to air, especially in solution, generates radical cations that couple.

-

Solution:

-

Activated Carbon: During the hot filtration step of recrystallization, add 5 wt% activated charcoal (e.g., Darco G-60). Stir for 15 mins, then filter through Celite while hot.

-

Additive: Add a pinch of sodium dithionite or ascorbic acid during the aqueous precipitation step to act as a scavenger.

-

Master Purification Protocols

Method A: Isoelectric Precipitation (Primary Purification)

Best for: Crude material from reduction reactions (e.g., hydrogenation of nitro-precursor).

-

Dissolution: Suspend crude solid in water (10 mL/g).

-

Basification: Add 2M NaOH dropwise with stirring until pH reaches 10–11. The solid should dissolve completely (forming the carboxylate salt).

-

Charcoal Treatment (Optional): Add activated carbon (5 wt%), stir 20 min, filter.

-

Precipitation: Slowly add 1M HCl dropwise. Monitor pH.

-

Observation: Cloudiness will start around pH 6.

-

Target: Continue until pH 4.0–4.5 . STOP. Going lower (pH < 2) will re-dissolve the product as the hydrochloride salt.

-

-

Isolation: Stir the slurry for 30 min at 0°C. Filter, wash with minimal cold water, and dry under vacuum.

Method B: Recrystallization (Polishing)

Best for: Removing trace colored impurities or achieving >99% purity.

| Parameter | Specification |

| Solvent System | Ethanol / Water (4:1) |

| Concentration | ~1 g solute per 15 mL solvent |

| Temperature | Dissolve at reflux (78°C); Crystallize at 4°C |

| Recovery | Typically 75–85% |

Step-by-Step:

-

Place the solid in a flask with a stir bar.

-

Add Ethanol (12 mL/g). Heat to reflux.[3]

-

If not dissolved, add Water dropwise through the condenser until clear.

-

Remove from heat. Allow to cool to RT undisturbed (2 hours).

-

Cool in an ice bath (1 hour).

-

Filter and wash with cold Ethanol/Water (1:1).

Process Visualization

Workflow 1: Acid-Base Purification Logic

Caption: Logic flow for isoelectric precipitation, highlighting the critical risk of over-acidification.

Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen. The amino group is sensitive to oxidation.[4]

-

Temperature: 2–8°C for short term; -20°C for long term.

-

Container: Amber glass vials (protect from light).

References

-

Synthesis of Riociguat Intermediates

- Source: Mittapelli, V. et al. "An expeditious synthesis of riociguat, A pulmonary hypertension drug." Der Pharma Chemica, 2013, 5(4): 232-239.

- Relevance: details the cyclization and handling of the benzyl-pyrazole core.

-

Purification of Amino-Pyrazole Carboxylic Acids

- Source: Follmann, M. et al. (Bayer Intellectual Property GmbH). "Substituted Pyrazole Derivatives." U.S.

- Relevance: Provides industrial-scale protocols for acid-base workup of pyrazole carboxylic acids.

-

Recrystallization Solvent Data

- Source: PubChem Compound Summary for 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid deriv

- Relevance: Solubility data and pKa estimations supporting the isoelectric precipit

Sources

Catalyst selection for efficient pyrazole ring formation

Ticket System: Active | Status: Online | Tier 3 Support: Senior Application Scientist

Welcome to the Pyrazole Synthesis Support Center

User Advisory: You have reached the advanced troubleshooting hub for pyrazole ring construction. This guide bypasses general textbook definitions to address specific failure modes in regioselectivity , catalytic efficiency , and green process scaling .

Our protocols are grounded in the mechanistic reality that pyrazole synthesis is rarely just "mixing reagents." It is a competition between steric bulk, electronic bias, and catalyst coordination spheres.

Module 1: The Regioselectivity Crisis (Ticket #404)

Issue: "I am getting a 1:1 mixture of 1,3- and 1,5-disubstituted isomers in my Knorr condensation."

Diagnosis: The classic Knorr synthesis (1,3-diketone + hydrazine) is governed by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyl carbons. In neutral solvents like ethanol, these rates are often too similar, leading to racemic mixtures.

The Solution: Fluorinated Solvents & Electronic Biasing

To force regioselectivity without changing your substrate, you must alter the solvent sphere or the protonation state.

Protocol A: HFIP-Mediated Regiocontrol

Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor, activating the harder carbonyl (usually the ketone over the ester/amide) and stabilizing the specific transition state.

-

Substrate: Unsymmetrical 1,3-diketone (1.0 equiv).

-

Reagent: Methylhydrazine (1.1 equiv).

-

Solvent: HFIP (0.2 M concentration).[1]

-

Conditions: Stir at 25 °C for 1-4 hours.

-